Phlorisovalerophenone

描述

属性

IUPAC Name |

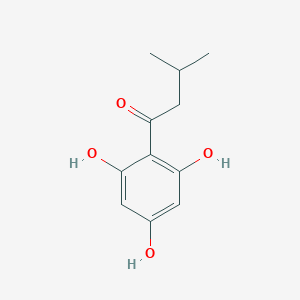

3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-6(2)3-8(13)11-9(14)4-7(12)5-10(11)15/h4-6,12,14-15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDWHZGJGWMIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331570 | |

| Record name | phlorisovalerophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26103-97-9 | |

| Record name | 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26103-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | phlorisovalerophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | 3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Metabolic Pathway Engineering

Recent advances in synthetic biology enable PIVP production via recombinant E. coli strains. The biosynthetic route involves two modules:

-

Isovaleryl-CoA Synthesis : Engineered mevalonate pathway converts glucose to β-hydroxy-β-methylglutaryl-CoA (HMG-CoA), which is dehydrated to 3-methylglutaconyl-CoA and decarboxylated to isovaleryl-CoA.

-

Polyketide Synthase (PKS) Activity : Valerophenone synthase (VPS) or chalcone synthase (CHS) condenses isovaleryl-CoA with three malonyl-CoA units to form PIVP.

Table 2: Biosynthesis Performance in E. coli BL21(DE3)

Fermentation and Downstream Processing

A two-stage fermentation strategy maximizes yield:

Ethyl acetate extraction followed by semi-preparative HPLC (YMC-pack ODS-A column, methanol/water gradient) achieves >95% purity. Intracellular PIVP constitutes 30% of total yield, necessitating cell lysis with 80% acetone.

Enzymatic Synthesis Using Valerophenone Synthase

Enzyme Characterization and Substrate Specificity

Valerophenone synthase (VPS), a plant-derived type III PKS, catalyzes the decarboxylative condensation of isovaleryl-CoA and malonyl-CoA. Unlike chalcone synthase, VPS exhibits strict specificity for branched-chain acyl-CoA starters (e.g., isovaleryl-CoA over p-coumaroyl-CoA). Site-directed mutagenesis of the active-site G375 residue in CHS shifts substrate preference toward aliphatic CoA thioesters, enabling PIVP synthesis.

Kinetic Parameters of VPS

In Vitro Reconstitution

Cell-free systems combining purified VPS, malonyl-CoA, and isovaleryl-CoA generate PIVP at rates of 1.2 nmol/min/mg protein. Co-factor regeneration systems (e.g., phosphotransacetylase for acetyl-CoA recycling) improve total turnover number (TTN) by 40%.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Metric | Chemical Synthesis | Microbial Biosynthesis | Enzymatic Synthesis |

|---|---|---|---|

| Yield | 90% | 6.4–66.5 mg/L | 1.2 nmol/min/mg |

| Sustainability | Low | Moderate | High |

| Scalability | Industrial | Pilot-scale | Lab-scale |

| Byproducts | Diacylated isomers | 4-Hydroxy-6-isobutyl-2-pyrone | None |

Chemical synthesis remains the only industrial-scale method but requires hazardous solvents (nitromethane) and generates toxic waste (AlCl₃ hydrolysis). Microbial biosynthesis offers greener alternatives but faces challenges in titer optimization. Enzymatic systems, while highly specific, suffer from substrate cost and low volumetric productivity.

化学反应分析

Types of Reactions

3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated or acylated derivatives.

科学研究应用

Biosynthesis and Chemical Properties

Phlorisovalerophenone is synthesized via the enzyme this compound synthase (VPS), which catalyzes the reaction between isovaleryl-CoA and malonyl-CoA to form PIVP. This process is significant in the production of bitter acids in hops, which are crucial for beer flavoring. The enzyme VPS has been characterized as a homodimeric polyketide synthase with specific substrate affinities, indicating its role in aromatic compound biosynthesis .

Antioxidant Properties

Research indicates that PIVP exhibits antioxidant properties, making it a candidate for use in nutraceuticals aimed at preventing oxidative stress-related diseases. In a study involving fermented extracts of Acanthopanax koreanum, PIVP was linked to significant reductions in oxidative stress markers in human skin fibroblast cells, suggesting potential applications in anti-aging products .

Neuroprotective Effects

PIVP has been studied for its neuroprotective effects. In animal models, administration of extracts containing PIVP improved cognitive function and memory retention, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's . These findings highlight the compound's role in modulating signaling pathways associated with memory and cognition.

Flavor Enhancement

In the food industry, PIVP is explored for its flavor-enhancing properties due to its aromatic profile derived from hops. Its incorporation into food products could improve sensory attributes, particularly in beverages where hop flavor is desirable.

Preservation

The antioxidant properties of PIVP may also contribute to food preservation by inhibiting lipid oxidation, thereby extending shelf life and maintaining quality in food products .

Plant Growth Regulation

Studies have indicated that compounds like PIVP can influence plant growth and development by modulating hormonal pathways. This suggests potential applications in agricultural practices to enhance crop yield and resilience against environmental stressors .

Pest Resistance

This compound's role as a secondary metabolite may confer pest resistance to plants producing it, making it an area of interest for developing natural pest control strategies .

Case Studies

作用机制

The mechanism of action of 3-Methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one involves its interaction with specific molecular targets. For instance, it binds to the human CD4+ receptor and inhibits HIV infection by preventing the transcription of viral genes . Additionally, it inhibits the growth of oral pathogens by interfering with fatty acid synthesis .

相似化合物的比较

Phlorisobutyrophenone (PIBP)

- Structure : Differs from PIVP by its isobutyryl side chain (CH(CH₃)₂–) instead of isovaleryl .

- Biosynthesis: Synthesized by isobutyrophenone synthase (BUS) using isobutyryl-CoA (from valine degradation) and malonyl-CoA. BUS shares 71–72% sequence homology with VPS but has distinct substrate kinetics (Kₘ = 10 µM for isobutyryl-CoA) .

- Role : Precursor of hyperforin , an antidepressant compound in Hypericum perforatum .

| Parameter | PIVP | PIBP |

|---|---|---|

| Starter Unit | Isovaleryl-CoA | Isobutyryl-CoA |

| Enzyme | VPS | BUS |

| Kₘ (Starter-CoA) | 4 µM | 10 µM |

| Major End Product | Humulone/Lupulone | Hyperforin/Adhyperforin |

| Biological Role | Bitter acids (hops) | Antidepressant (St. John’s Wort) |

4-Hydroxy-6-Isobutyl-2-Pyrone (HIBP)

- Structure : A 2-pyrone derivative with an isobutyl side chain .

- Biosynthesis: Produced in E. coli via engineered chalcone synthase (CHS) using isovaleryl-CoA and malonyl-CoA. Unlike PIVP, CHS-mediated cyclization forms a lactone ring instead of a phloroglucinol core .

- Applications: Potential platform chemical for pharmaceuticals and agrochemicals .

| Parameter | PIVP | HIBP |

|---|---|---|

| Core Structure | Phloroglucinol | 2-Pyrone |

| Enzyme | VPS | Chalcone Synthase |

| Microbial Production | 6.4 mg/L (E. coli) | 66.5 mg/L (E. coli) |

| Industrial Use | Brewing | Chemical synthesis |

Olivetolic Acid (Cannabis)

- Structure: Phloroglucinol core with a pentyl side chain .

- Biosynthesis: Synthesized by a PKS using hexanoyl-CoA (instead of isovaleryl-CoA) in Cannabis sativa. The enzyme shares <64% homology with VPS .

- Role: Precursor of cannabinoids (e.g., THC, CBD) .

| Parameter | PIVP | Olivetolic Acid |

|---|---|---|

| Starter Unit | Isovaleryl-CoA | Hexanoyl-CoA |

| Plant Source | Hops | Cannabis |

| Downstream Products | Humulone/Lupulone | Cannabinoids |

Functional Analogues and Divergent Pathways

Prenylated Derivatives

- Humulone vs. Cannabigerolic Acid (CBGA): Both derive from prenylation of their respective phloroglucinol cores (PIVP for humulone; olivetolic acid for CBGA).

Clinical and Industrial Relevance

- PIVP in Human Health : Identified as a differential metabolite in pneumonia patients with metabolic acidosis, suggesting a role in inflammation .

- Hyperforin vs. Humulone: While both are phloroglucinol derivatives, hyperforin’s antidepressant activity contrasts with humulone’s use in brewing and antimicrobial applications .

生物活性

Phlorisovalerophenone (PIVP) is a polyketide compound that plays a significant role in the biosynthesis of bitter acids in hops (Humulus lupulus). This article provides a detailed overview of its biological activity, including its biosynthesis, enzymatic functions, and potential therapeutic applications.

Biosynthesis of this compound

This compound is synthesized through a series of enzymatic reactions involving the enzyme this compound synthase (VPS). VPS catalyzes the condensation of isovaleryl-CoA or isobutyryl-CoA with three molecules of malonyl-CoA. This process results in the formation of PIVP and phlorisobutyrophenone, which are intermediates in the production of humulone, a key component contributing to the bitterness in beer.

Key Enzymatic Pathways

- Enzyme: this compound Synthase (VPS)

- Substrates: Isovaleryl-CoA, Isobutyryl-CoA, Malonyl-CoA

- Products: this compound, Phlorisobutyrophenone

The VPS enzyme has been purified and characterized from hop cone glandular hairs, revealing its homodimeric structure with subunits of approximately 45 kDa. The enzyme exhibits specific Km values: 4 µM for isovaleryl-CoA, 10 µM for isobutyryl-CoA, and 33 µM for malonyl-CoA .

Biological Activities

This compound exhibits various biological activities that have garnered interest in pharmacological research.

Antioxidant Properties

Research indicates that PIVP possesses significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. Studies have shown that PIVP can scavenge free radicals effectively, thus contributing to its potential therapeutic effects against oxidative stress-related diseases .

Study on Biosynthesis in E. coli

A notable study successfully engineered Escherichia coli to produce this compound using a synthetic biosynthetic pathway. The researchers constructed a pathway involving hydroxy-3-methylglutaryl CoA (HMG-CoA) leading to the production of PIVP at titers reaching 6.4 mg/L. This work not only demonstrates the feasibility of microbial synthesis but also opens avenues for producing valuable compounds from renewable resources .

Differential Gene Expression in Hops

In another study focusing on hop plants under various stress conditions, researchers identified differentially expressed genes related to the biosynthesis of secondary metabolites including PIVP. The findings suggest that environmental factors significantly influence the metabolic pathways leading to the production of bioactive compounds .

Comparative Analysis of Biological Activities

| Compound | Antioxidant Activity | Anticancer Activity | Source |

|---|---|---|---|

| This compound | High | Potential | Hops (Humulus lupulus) |

| Xanthohumol | Moderate | Yes | Hops (Humulus lupulus) |

| Other Polyketides | Variable | Variable | Various plant sources |

常见问题

Basic Research Questions

Q. What are the key enzymatic pathways involved in phlorisovalerophenone biosynthesis, and how can they be experimentally validated?

- Methodological Answer : this compound is synthesized via polyketide synthase (PKS) activity, as demonstrated in hop (Humulus lupulus) glandular trichomes . To validate pathways:

- Conduct enzyme assays using substrates like malonyl-CoA and isovaleryl-CoA, monitoring product formation via LC-MS or NMR.

- Use gene sequencing (e.g., EST analysis) to identify candidate PKS genes (e.g., CAN24, CAN383) and compare their homology to known synthases (e.g., hop VPS) .

- Include negative controls (e.g., gene knockout models) to confirm enzyme specificity.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural conformation?

- Methodological Answer :

- Spectroscopy : Use NMR (¹H, ¹³C) and FT-IR to confirm functional groups and stereochemistry.

- Chromatography : Pair HPLC or GC with mass spectrometry for purity assessment and isomer differentiation .

- Validation : Cross-validate results with synthetic standards and replicate analyses to minimize subsampling errors (e.g., sFE calculations) .

Advanced Research Questions

Q. How do catalytic mechanisms of this compound synthase (VPS) differ from other plant PKS enzymes, and what experimental approaches can resolve these differences?

- Methodological Answer :

- Perform kinetic studies (e.g., Michaelis-Menten assays) to compare substrate affinity (Km) and catalytic efficiency (kcat) between VPS and related PKS enzymes (e.g., chalcone synthase) .

- Use X-ray crystallography or cryo-EM to resolve 3D enzyme structures and identify active-site residues critical for substrate specificity .

- Address contradictions in gene-function relationships (e.g., CAN24 vs. CAN383 homology) via heterologous expression in model organisms (e.g., E. coli) .

Q. What strategies are effective for resolving contradictions in this compound bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like plant genotype, extraction methods, and assay conditions .

- Error Mitigation : Quantify analytical uncertainty (e.g., via error propagation models) and report confidence intervals for bioactivity metrics .

- Contextual Factors : Document environmental variables (e.g., soil pH, growth stage) that may influence metabolite profiles .

Q. How can genetic regulatory networks controlling this compound production be mapped in non-model plant systems?

- Methodological Answer :

- Transcriptomics : Use RNA-seq to identify co-expressed genes during trichome development .

- CRISPR-Cas9 : Knock out candidate regulatory genes (e.g., transcription factors) and monitor this compound levels via targeted metabolomics .

- Comparative Genomics : Align ESTs (e.g., CAN1069) with databases like Phytozome to infer evolutionary conservation of regulatory elements .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating this compound-related research questions?

- Answer :

- PICO : Define Population (e.g., plant species), Intervention (e.g., gene editing), Comparison (e.g., wild-type vs. mutants), and Outcome (e.g., metabolite yield) .

- FINER Criteria : Ensure questions are Feasible (e.g., access to hop cultivars), Interesting (e.g., novel biosynthetic insights), Novel, Ethical, and Relevant to plant biochemistry .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

- Answer :

- Detailed Supplemental Materials : Include step-by-step protocols for enzyme assays, gene cloning, and chromatographic conditions .

- Error Reporting : Provide raw datasets, instrument calibration logs, and statistical codes (e.g., R/Python scripts) .

- Adherence to Standards : Follow CONSORT for experimental designs or Cochrane guidelines for systematic reviews .

Comparative and Evolutionary Studies

Q. What computational tools are optimal for analyzing evolutionary divergence of this compound-related genes?

- Answer :

- Phylogenetics : Use MEGA or PhyML to construct gene trees with bootstrap support values .

- Motif Analysis : Apply MEME Suite to identify conserved domains in PKS sequences .

- Synteny Mapping : Compare genomic loci across species using CoGe or Ensembl Plants .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for this compound Characterization

Table 2 : Frameworks for Research Question Development

| Framework | Components | Application Example |

|---|---|---|

| PICO | Population, Intervention, Comparison, Outcome | Comparing this compound yield in wild vs. transgenic hops |

| FINER | Feasible, Interesting, Novel, Ethical, Relevant | Assessing CRISPR-edited PKS mutants for industrial relevance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。